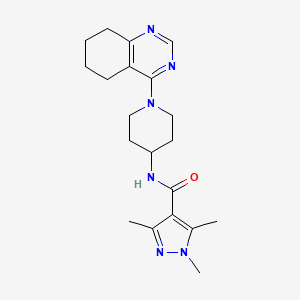
N2-phenylpyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-phenylpyridine-2,6-diamine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a powder . The glass transition temperature of related compounds increases with an increase in 2,6-DAT content . All the copolyimides were soluble in most of the common solvents .
Aplicaciones Científicas De Investigación
Optical Sensors for Molecular Oxygen
A study detailed the synthesis of a novel diamine ligand and its dinuclear Re(I) complex, highlighting its potential as an optical sensor for oxygen detection due to its photophysical properties, including immunity to emission interference and a long excited state lifetime. This complex showed high sensitivity in oxygen sensing when doped into silica matrixes, showcasing its applicability in developing sensitive optical sensors for molecular oxygen detection (Xiao-yong Xu & H. Xiao, 2012).
High-Performance Polyimides
Another research explored the synthesis of a triphenylpyridine-containing aromatic diamine monomer, leading to the development of polyimides with excellent solubility, thermal stability, and mechanical properties. These polyimides are notable for their high glass-transition temperatures and significant thermal stability, making them suitable for applications requiring materials that maintain performance at elevated temperatures (Yao Gu et al., 2015).
Electroluminescent Devices
A synthesized compound, N, N′-bis(1-naphthyl)-N, N′-diphenyl-2,6-diaminopyridine (NPP), was found to emit intense blue color upon UV irradiation, demonstrating suitability as an emitting layer in electroluminescent devices. This compound's promising photophysical properties underscore its potential in the development of blue light-emitting electroluminescent devices for display technologies (Tsun-Ren Chen et al., 2001).
Phosphorescent Sensors for Nitric Oxide
Research into rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety has led to the development of phosphorescent sensors for nitric oxide (NO). These complexes undergo a conversion in the presence of NO, resulting in enhanced emission, which allows for sensitive detection of NO. Such sensors have potential applications in monitoring NO levels in various biological and environmental contexts (Alex Wing-Tat Choi et al., 2013).
Enhanced Electronic Coupling Through Metal Chelation
Safety and Hazards
The safety data sheet for a related compound, 2-Phenylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
6-N-phenylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNRZONWSGOYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)


![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)


![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)


